![molecular formula C16H17FN4O2 B7662014 4-[[(5-fluoropyridin-2-yl)carbamoylamino]methyl]-N,N-dimethylbenzamide](/img/structure/B7662014.png)
4-[[(5-fluoropyridin-2-yl)carbamoylamino]methyl]-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[(5-fluoropyridin-2-yl)carbamoylamino]methyl]-N,N-dimethylbenzamide, commonly known as FP-BDMB, is a chemical compound used in scientific research. It is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Mecanismo De Acción
FP-BDMB works by binding to the ATP-binding site of PKC and CDK4, inhibiting their activity. This leads to a decrease in cell proliferation and an increase in apoptosis, or programmed cell death. By targeting these enzymes, FP-BDMB has the potential to be an effective cancer therapy.
Biochemical and Physiological Effects
Studies have shown that FP-BDMB has a selective inhibitory effect on PKC and CDK4, with little to no effect on other kinases. This selectivity makes it a promising candidate for cancer therapy, as it has the potential to target cancer cells while leaving healthy cells unaffected. Additionally, FP-BDMB has been shown to induce cell cycle arrest and apoptosis in cancer cells, further supporting its potential as a cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FP-BDMB in lab experiments is its selectivity for PKC and CDK4, which allows for targeted inhibition of these enzymes. Additionally, its small molecule size makes it easy to administer and study in vitro and in vivo. However, one limitation is that FP-BDMB has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
Direcciones Futuras
There are several future directions for research on FP-BDMB. One potential area of study is its use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another area of research is the development of analogs or derivatives of FP-BDMB to improve its efficacy and selectivity. Additionally, further studies are needed to determine the safety and efficacy of FP-BDMB in human clinical trials.
Conclusion
FP-BDMB is a small molecule inhibitor with potential therapeutic applications in the treatment of cancer and other diseases. Its selectivity for PKC and CDK4 makes it a promising candidate for cancer therapy, and further research is needed to determine its safety and efficacy in humans. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of FP-BDMB have been discussed in this paper.
Métodos De Síntesis
FP-BDMB can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis method involves the use of reagents such as 4-(dimethylamino)benzaldehyde, 5-fluoropyridine-2-carboxylic acid, and N,N-dimethylformamide (DMF). The reaction is carried out under specific conditions, including temperature and pressure, to ensure the desired product is obtained.
Aplicaciones Científicas De Investigación
FP-BDMB has been used in scientific research to study its potential therapeutic applications. It has been shown to have inhibitory effects on certain enzymes, including protein kinase C (PKC) and cyclin-dependent kinase 4 (CDK4). These enzymes play a crucial role in the regulation of cell growth and proliferation, making them potential targets for cancer therapy.
Propiedades
IUPAC Name |
4-[[(5-fluoropyridin-2-yl)carbamoylamino]methyl]-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2/c1-21(2)15(22)12-5-3-11(4-6-12)9-19-16(23)20-14-8-7-13(17)10-18-14/h3-8,10H,9H2,1-2H3,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORNFFHYFNGUHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)CNC(=O)NC2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

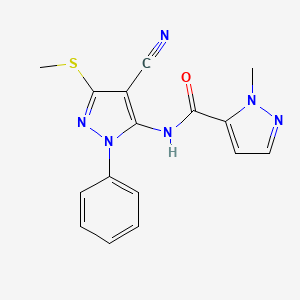
![[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-(2-fluoro-6-hydroxyphenyl)methanone](/img/structure/B7661955.png)
![N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-6-yl)cyclohexene-1-carboxamide](/img/structure/B7661963.png)
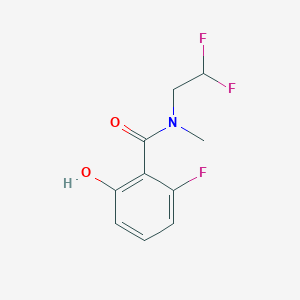
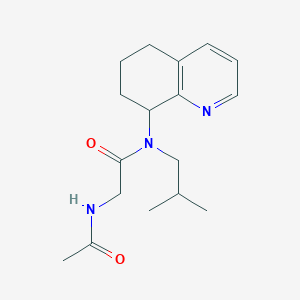
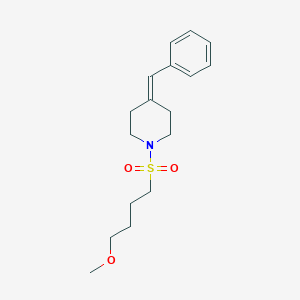
![3-[4-(2-Oxopyrrolidin-1-yl)piperidin-1-yl]-4-(trifluoromethyl)benzonitrile](/img/structure/B7661983.png)
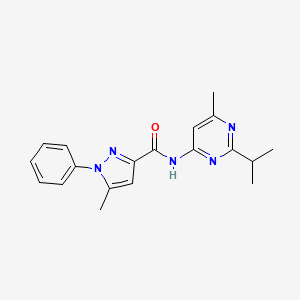
![1-[3-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]propyl]pyrrolidine-2,5-dione](/img/structure/B7662012.png)
![1-Cyclohexyl-2-[[4-(2-methylprop-2-enyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7662025.png)
![3-(3-Chlorophenyl)-1-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)propan-1-one](/img/structure/B7662026.png)
![[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(1-propan-2-ylpyrrol-2-yl)methanone](/img/structure/B7662027.png)
![N-[[4-(methylsulfamoylmethyl)phenyl]methyl]cycloheptene-1-carboxamide](/img/structure/B7662035.png)
